Picrylthioglycolic acid

Description

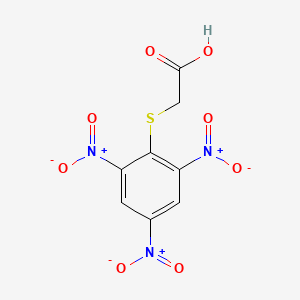

Picrylthioglycolic acid (IUPAC name: 2-(2,4,6-trinitrophenyl)sulfanylacetic acid; CAS: 77092-93-4) is a nitroaromatic compound featuring a thioglycolic acid moiety (-SCH₂COOH) attached to a 2,4,6-trinitrophenyl group . This structure combines the electron-withdrawing nitro groups of picric acid derivatives with the sulfhydryl functionality of thioglycolic acid, resulting in unique physicochemical properties.

Properties

CAS No. |

77092-93-4 |

|---|---|

Molecular Formula |

C8H5N3O8S |

Molecular Weight |

303.21 g/mol |

IUPAC Name |

2-(2,4,6-trinitrophenyl)sulfanylacetic acid |

InChI |

InChI=1S/C8H5N3O8S/c12-7(13)3-20-8-5(10(16)17)1-4(9(14)15)2-6(8)11(18)19/h1-2H,3H2,(H,12,13) |

InChI Key |

GKLQRTFYEJZFHP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])SCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])SCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

77092-93-4 |

Synonyms |

picrylthioglycolic acid picrylthioglycollic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Thioglycolic Acid (HSCH₂COOH)

- Structure : Lacks the trinitrophenyl group, containing only a sulfhydryl-acetic acid chain.

- Properties : Highly acidic (pKa ~3.5), water-soluble, and used in cosmetic depilatories and polymer synthesis.

- Safety : Requires stringent exposure controls due to corrosive and irritant effects .

- Solubility may differ due to aromatic nitro groups .

Picric Acid (2,4,6-Trinitrophenol)

- Structure : Shares the trinitrophenyl group but substitutes a hydroxyl (-OH) for the sulfhydryl-acetic acid chain.

- Properties : Explosive in dry form, strong acidity (pKa ~0.3), and historical use in munitions and staining agents.

- Comparison: Picrylthioglycolic acid replaces the phenolic -OH with a sulfhydryl-acetic acid group, reducing explosive sensitivity but retaining high acidity. The -SCH₂COOH moiety may confer chelation or derivatization capabilities absent in picric acid .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : A piperidine derivative with ethoxycarbonyl and carboxylic acid groups, unrelated to nitroaromatics.

- Comparison : Highlights the diversity in nitroaromatic vs. aliphatic carboxylic acids. This compound’s reactivity and hazards stem from nitro groups, absent in this compound .

Physicochemical Properties (Hypothetical Table)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.